![molecular formula C8H6BrIO2 B2365494 4-(Bromomethyl)-3-iodobenzoic acid CAS No. 496944-09-3](/img/structure/B2365494.png)
4-(Bromomethyl)-3-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-3-iodobenzoic acid is a laboratory chemical . It acts as an intermediate in the synthesis of eprosartan, an antihypertensive agent . It is also used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer .
Synthesis Analysis
The synthesis of 4-(Bromomethyl)-3-iodobenzoic acid involves several steps. One method involves the use of 4-methylbenzoic acid and N-bromosuccinimide, added to a round-bottomed flask containing a spin bar or a boiling stone . The reaction is then carried out in a solvent such as chlorobenzene .Chemical Reactions Analysis
4-(Bromomethyl)-3-iodobenzoic acid is involved in various chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . It is also used in the synthesis of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Bromomethyl)-3-iodobenzoic acid include a melting point range of 223-226°C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .Scientific Research Applications
Suzuki–Miyaura Coupling
4-(Bromomethyl)-3-iodobenzoic acid is used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Synthesis of Eprosartan
4-(Bromomethyl)-3-iodobenzoic acid acts as an intermediate in the synthesis of eprosartan . Eprosartan is used as an antihypertensive agent .
Preparation of Photosensitizers
This compound is used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin) , which is a second generation photosensitizer . Photosensitizers are used in photodynamic therapy to treat various medical conditions, including cancer.
Preparation of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl) Methylbenzoic Acids
4-(Bromomethyl)-3-iodobenzoic acid is used in the preparation of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl) methylbenzoic acids . These compounds have potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those used in suzuki–miyaura (sm) cross-coupling reactions, interact with transition metals like palladium . This interaction forms new carbon-carbon bonds, which are crucial in various chemical reactions .
Mode of Action
In the context of sm cross-coupling reactions, the compound may participate in two electronically divergent processes with the metal catalyst . The first process, oxidative addition, involves the compound acting as an electrophile, donating electrons to form a new bond with palladium . The second process, transmetalation, involves the compound acting as a nucleophile, transferring from boron to palladium .
Biochemical Pathways
Compounds involved in sm cross-coupling reactions can influence various biochemical pathways, leading to the formation of new carbon-carbon bonds . These bonds are fundamental in the synthesis of a wide range of organic compounds.
Pharmacokinetics
The compound’s melting point range is between 223 °c and 226 °c , which may influence its bioavailability and stability.
Result of Action
The compound’s potential involvement in sm cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds . These bonds are crucial in the synthesis of various organic compounds, potentially influencing cellular processes.
Action Environment
Environmental factors such as light, temperature, and oxygen availability can significantly impact the stability of essential oils , which may also apply to other organic compounds like 4-(Bromomethyl)-3-iodobenzoic acid.
Safety and Hazards
4-(Bromomethyl)-3-iodobenzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this chemical with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(bromomethyl)-3-iodobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFSSHMERMOVGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-3-iodobenzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.